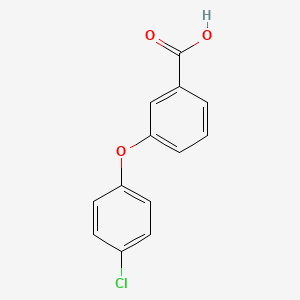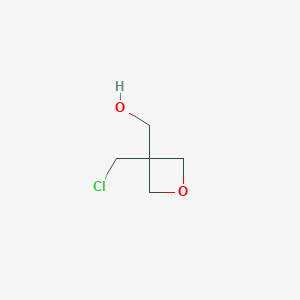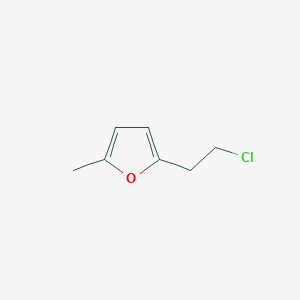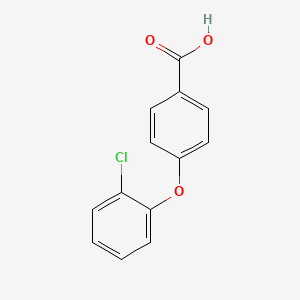
4-(2-chlorophenoxy)benzoic Acid
Vue d'ensemble
Description
4-(2-chlorophenoxy)benzoic acid is a chemical compound with the molecular formula C13H9ClO3 . It has an average mass of 248.662 Da and a monoisotopic mass of 248.024017 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite as the oxidant, under the catalytic reaction of polyethylene glycol (PEG)-400 . Another method involves the use of diphenyl ether and dichloromethane in a reactor, followed by the addition of an anhydrous aluminum trichloride solution .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group attached to a chlorophenoxy group . The exact structure can be viewed in 3D on various chemical databases .Applications De Recherche Scientifique
Oxidative Degradation of Organic Pollutants
Chromate-Induced Activation of Hydrogen Peroxide : Studies have shown that chromate can activate hydrogen peroxide for the oxidative degradation of aqueous organic pollutants, including compounds like 4-chlorophenol. This process is effective over a wide pH range and can be particularly useful in treating chromate-contaminated wastewaters containing recalcitrant organic compounds (Bokare & Choi, 2010).
Advanced Oxidation Process Based on the Cr(III)/Cr(VI) Redox Cycle : Another study explored the oxidative degradation of organic pollutants like 4-chlorophenol using a Cr(III)/Cr(VI) redox cycle, indicating a versatile and reusable advanced oxidation process (Bokare & Choi, 2011).
Rate Parameter Estimation in Degradation Processes
- Degradation by UV and Organic Oxidants : Research on the degradation of 4-chlorophenol using organic oxidants and UV irradiation has provided insights into the rate parameters and reaction kinetics of these processes. This information is crucial for understanding and optimizing the degradation of similar compounds (Sharma, Mukhopadhyay, & Murthy, 2012).
Photocatalytic Purification of Water
- Near-U.V. Illuminated Suspensions of Titanium Dioxide : A study demonstrated the use of near-ultraviolet light and titanium dioxide suspensions for the oxidation of various solutes, including 4-chlorophenol. This method effectively mineralizes these compounds, highlighting its potential for water purification (Matthews, 1990).
Development of Novel Fluorescence Probes
- Detection of Reactive Oxygen Species : Research has led to the development of new fluorescence probes that can selectively detect reactive oxygen species. This includes the synthesis of compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and its derivatives, offering tools for biological and chemical applications (Setsukinai et al., 2003).
Analytical Techniques for Herbicide Detection
- In Situ Esterification and Chromatography : Techniques have been developed for analyzing chlorophenoxy acid herbicides in water, utilizing in situ esterification and chromatography. This includes methods for the detection of compounds like 4-(4-chloro-2-methylphenoxy)- and 4-(2,4-dichlorophenoxy)butyric acids, providing rapid and efficient analysis (Catalina et al., 2000).
Bimetallic Oxidative Degradation Processes
- Al-Fe/O2 Process for 4-Chlorophenol Degradation : The bimetallic Al-Fe/O2 process has shown efficacy in degrading 4-chlorophenol in aqueous solutions. This method involves in situ generation of hydrogen peroxide and is effective at normal temperature and pressure, offering a viable solution for pollutant degradation (Liu, Fan, & Ma, 2014).
Photodecomposition Studies
- Photodecomposition of Chlorobenzoic Acids : Studies on the ultraviolet irradiation of chlorobenzoic acids, including 4-chlorobenzoic acid, have revealed the potential for photodecomposition, replacing chlorine with hydroxyl and hydrogen. This process is significant for understanding the behavior of these compounds under environmental conditions (Crosby & Leitis, 1969).
Degradation by Microorganisms
- Degradation by Aspergillus niger : Research has shown that Aspergillus niger can degrade chlorinated derivatives of phenoxyacetic acid and benzoic acid, including 4-chlorophenol and 4-chlorobenzoic acid. This microbial degradation is essential for understanding the environmental fate of these compounds (Shailubhai et al., 1983).
Mécanisme D'action
Target of Action
The primary target of 4-(2-chlorophenoxy)benzoic Acid is the Transient receptor potential melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that regulates calcium homeostasis in cells .
Mode of Action
This compound acts as a cell penetrant, potent, and selective inhibitor of TRPM4 . It has been shown to rescue the functional expression of mutant A432T TRPM4 in cells .
Result of Action
The inhibition of TRPM4 by this compound can lead to changes in calcium homeostasis within cells . This could potentially affect various cellular processes, including cell proliferation, apoptosis, and signal transduction. The compound has been shown to rescue the functional expression of mutant A432T TRPM4 in cells , suggesting potential therapeutic applications.
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory efficacy on TMEM206 is limited at pH 6.0, but it is a potent inhibitor for functional studies at pH 4.5 . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of the environment .
Analyse Biochimique
Cellular Effects
Research has shown that 4-(2-chlorophenoxy)benzoic Acid does not contribute to acid-induced cell death in colorectal cancer cells . This suggests that it may have a role in influencing cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. More detailed studies are needed to fully understand these effects.
Molecular Mechanism
It has been found to inhibit TMEM206 mediated currents , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
4-(2-chlorophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCATMWWLOULMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390617 | |
| Record name | 4-(2-chlorophenoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613656-16-9 | |
| Record name | 4-(2-chlorophenoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Chlorophenoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
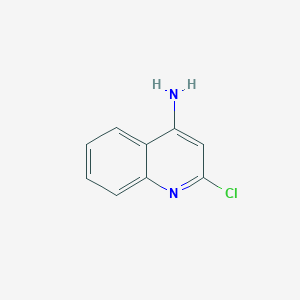
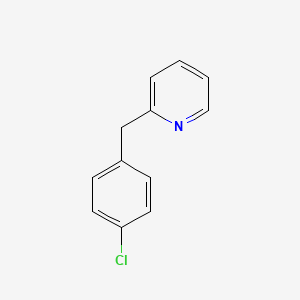

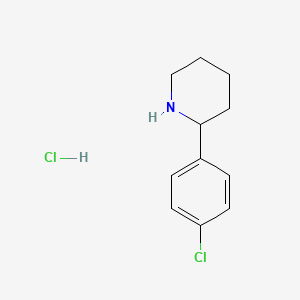
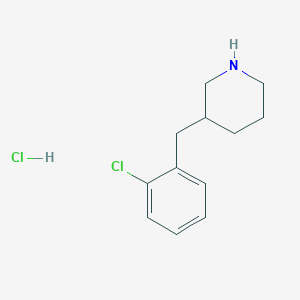

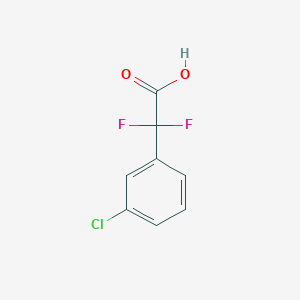
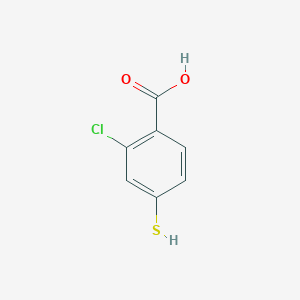
![4',5-Dichloro-[1,1'-biphenyl]-2-amine](/img/structure/B3024596.png)
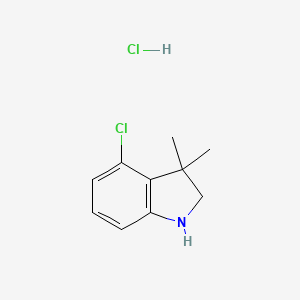
![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3024600.png)
